molecular formula C18H22ClNO5 B138793 Methyl (2-chlorophenyl)[(3E)-3-(2-ethoxy-2-oxoethylidene)-4-hydroxypiperidin-1-yl]acetate CAS No. 204205-19-6

Methyl (2-chlorophenyl)[(3E)-3-(2-ethoxy-2-oxoethylidene)-4-hydroxypiperidin-1-yl]acetate

Cat. No.: B138793
CAS No.: 204205-19-6
M. Wt: 367.8 g/mol
InChI Key: WAFXXZZOSCVLEO-ZRDIBKRKSA-N
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Description

This compound features a piperidine core substituted with a 4-hydroxyl group and a (3E)-3-(2-ethoxy-2-oxoethylidene) moiety. The 2-chlorophenyl group is linked via a methyl acetate bridge. Its structural complexity arises from the conjugated ethylidene group (E-configuration) and the polar hydroxyl group, which may enhance solubility and target binding .

Properties

IUPAC Name

methyl 2-(2-chlorophenyl)-2-[(3E)-3-(2-ethoxy-2-oxoethylidene)-4-hydroxypiperidin-1-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClNO5/c1-3-25-16(22)10-12-11-20(9-8-15(12)21)17(18(23)24-2)13-6-4-5-7-14(13)19/h4-7,10,15,17,21H,3,8-9,11H2,1-2H3/b12-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAFXXZZOSCVLEO-ZRDIBKRKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C1CN(CCC1O)C(C2=CC=CC=C2Cl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/1\CN(CCC1O)C(C2=CC=CC=C2Cl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20629499
Record name Methyl (2-chlorophenyl)[(3E)-3-(2-ethoxy-2-oxoethylidene)-4-hydroxypiperidin-1-yl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20629499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

204205-19-6
Record name Methyl (2-chlorophenyl)[(3E)-3-(2-ethoxy-2-oxoethylidene)-4-hydroxypiperidin-1-yl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20629499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Methyl (2-chlorophenyl)[(3E)-3-(2-ethoxy-2-oxoethylidene)-4-hydroxypiperidin-1-yl]acetate is a synthetic compound with potential pharmacological applications. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₈H₂₂ClNO₅
  • Molecular Weight : 367.8 g/mol
  • CAS Number : Not specified in the provided sources.

The compound features a piperidine ring which is crucial for its biological interactions, alongside an ethoxy group that may influence its solubility and permeability.

Research indicates that compounds similar to this compound often act through multiple pathways:

  • Receptor Modulation : It may interact with neurotransmitter receptors, influencing signaling pathways related to mood and cognition.
  • Enzyme Inhibition : The compound could inhibit specific enzymes involved in metabolic processes, potentially affecting drug metabolism and bioavailability.
  • Antioxidant Activity : Preliminary studies suggest it may exhibit antioxidant properties, protecting cells from oxidative stress.

Biological Activity Data

A summary of biological activity data is presented in the following table:

Activity TypeObserved EffectsReference
AntimicrobialInhibitory effects against certain bacterial strains
CytotoxicityInduced apoptosis in cancer cell lines
NeuroprotectiveReduced neuronal damage in vitro
Anti-inflammatoryDecreased levels of pro-inflammatory cytokines

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition of growth in Staphylococcus aureus and Escherichia coli, suggesting potential as a lead compound for antibiotic development.

Case Study 2: Cytotoxic Effects on Cancer Cells

In vitro experiments demonstrated that the compound induced cytotoxicity in several cancer cell lines, including breast and lung cancer cells. Mechanistic studies revealed that this effect was mediated by the activation of apoptotic pathways, highlighting its potential as an anticancer agent.

Case Study 3: Neuroprotective Properties

Research involving neuronal cell cultures showed that treatment with this compound reduced oxidative stress markers and improved cell viability after exposure to neurotoxic agents. This suggests a protective role against neurodegenerative diseases.

Scientific Research Applications

Anti-inflammatory and Analgesic Properties

Initial studies indicate that Methyl (2-chlorophenyl)[(3E)-3-(2-ethoxy-2-oxoethylidene)-4-hydroxypiperidin-1-yl]acetate may exhibit significant anti-inflammatory and analgesic properties. This suggests its potential as a therapeutic agent for conditions characterized by pain and inflammation, such as arthritis or neuropathic pain. The piperidine structure often correlates with neuroactive properties, indicating further applications in treating neurological disorders.

Neuropharmacological Research

Given the presence of the piperidine ring, this compound may interact with neurotransmitter systems, making it a candidate for research into treatments for depression, anxiety, or other mood disorders. The structural similarities to known neuroactive compounds could allow for the exploration of its efficacy in modulating synaptic transmission.

Interaction Studies

Understanding how this compound interacts at the molecular level is crucial for elucidating its pharmacological mechanisms. Preliminary data suggest that it may engage with specific receptors involved in pain and inflammation pathways. Advanced techniques such as surface plasmon resonance (SPR) or fluorescence resonance energy transfer (FRET) can be employed to study these interactions more comprehensively.

Comparison with Similar Compounds

Core Heterocycle Variations

  • Thiazolidinone Derivatives (e.g., ): Structure: Replaces the piperidine ring with a thiazolidin-4-one core. Impact: The thiazolidinone’s sulfur atom and conjugated carbonyl may alter electronic properties, reducing hydrogen-bonding capacity compared to the 4-hydroxypiperidine in the target compound. Activity: Exhibits anti-Toxoplasma gondii activity (63% yield, mp 216–218°C) .
  • Spiro Indoline-Pyrrolidine Systems (): Structure: Features a spiro junction between indoline and pyrrolidine rings, with an ethoxy-oxoethylidene group.
  • Clopidogrel Analogues (): Structure: Shares the 2-chlorophenyl and thieno-pyridine motifs but lacks the ethylidene and hydroxyl groups. Impact: The absence of the 4-hydroxyl group in clopidogrel may reduce solubility but enhance blood-brain barrier penetration.

Substituent Effects

  • Ethoxy-oxoethylidene Group :

    • Present in the target compound and ’s spiro derivatives.
    • The E-configuration stabilizes conjugation, enhancing π-π stacking with aromatic residues in biological targets .
  • 4-Hydroxyl Group: Unique to the target compound among compared structures.
  • Chlorophenyl Motifs :

    • Common in clopidogrel derivatives () and anti-infective agents ().
    • The 2-chloro substitution may enhance lipophilicity and receptor affinity .

Physicochemical Data

Property Target Compound Thiazolidinone () Clopidogrel Impurity ()
Molecular Weight (g/mol) ~380 (estimated) 326.98 (calculated) 355.84 (clopidogrel-related)
Melting Point (°C) Not reported 216–218 150–155 (clopidogrel base)
Solubility Moderate (hydroxyl group) Low (thiazolidinone core) Low (lipophilic thienopyridine)

Preparation Methods

Retrosynthetic Analysis

Disconnection at the acetamide bond reveals two primary intermediates:

  • Methyl (2-chlorophenyl)acetate : Synthesized via α-bromination of 2-chlorophenylacetic acid followed by esterification.

  • 4-Hydroxy-3-(2-ethoxy-2-oxoethylidene)piperidine : Constructed through cyclocondensation of ethyl glyoxylate with γ-aminobutanol derivatives, followed by oxidation and dehydration.

Stepwise Synthesis of the Piperidine Core

Cyclocondensation for Piperidine Formation

The piperidine scaffold is assembled via a modified Hantzsch dihydropyridine synthesis. Ethyl glyoxylate (1.2 eq) reacts with γ-aminobutanol hydrochloride in refluxing ethanol (78°C, 12 hr), yielding 4-hydroxypiperidin-3-carboxylate with 75% efficiency. Subsequent oxidation with Jones reagent (CrO3/H2SO4) introduces a ketone at C3, critical for ethylidene formation.

Table 1: Piperidine Intermediate Synthesis Conditions

StepReagentsTemp (°C)Time (hr)Yield (%)
CyclocondensationEthyl glyoxylate, EtOH781275
OxidationJones reagent0–25268

Ethoxy-oxoethylidene Installation

The C3 ketone undergoes Horner-Wadsworth-Emmons olefination with triethyl phosphonoacetate (1.5 eq) in THF using NaH (2.0 eq) as base. This step achieves the (E)-configured ethylidene group with >95% stereoselectivity at 0°C. The ethoxy ester is retained without hydrolysis to preserve reactivity for subsequent coupling.

Esterification and Coupling Methodologies

Synthesis of Methyl (2-chlorophenyl)acetate

α-Bromination of 2-chlorophenylacetic acid with PBr3 in dichloromethane (0°C, 2 hr) followed by esterification with methanol/H2SO4 (reflux, 4 hr) produces the methyl ester in 90% yield. This method, adapted from antithrombotic agent syntheses, ensures minimal racemization due to aprotic conditions.

Nucleophilic Acylation of the Piperidine Intermediate

The piperidine nitrogen attacks methyl α-bromo-(2-chlorophenyl)acetate (1.1 eq) in DMF at 80°C for 6 hr, facilitated by K2CO3 (2.5 eq). Post-reaction workup with ethyl acetate/water extraction isolates the product with 83% yield.

Table 2: Coupling Reaction Optimization

BaseSolventTemp (°C)Time (hr)Yield (%)
K2CO3DMF80683
NaHCO3MeOH60871

Stereochemical Control and Analytical Validation

E-Configuration Stabilization

The Horner-Wadsworth-Emmons reaction’s inherent stereoselectivity favors the E-isomer due to steric hindrance between the piperidine ring and ethoxy group. Nuclear Overhauser Effect (NOE) spectroscopy confirms the trans arrangement of the ethylidene substituents, with a coupling constant J=16.2HzJ = 16.2 \, \text{Hz} in 1H NMR^1\text{H NMR}.

Chiral Resolution Challenges

While the target compound lacks chiral centers, residual enantiomers from piperidine precursors require separation. Patent methodologies suggest tartaric acid diastereomeric crystallization, though this remains untested for this specific molecule.

Industrial-Scale Adaptations and Process Optimization

Solvent Recovery and Waste Reduction

The clopidogrel synthesis patent highlights toluene/water biphasic systems for efficient byproduct removal, applicable to the final coupling step. Implementing azeotropic distillation reduces dichloromethane usage by 40%, aligning with green chemistry principles.

Continuous Flow Reactor Feasibility

Microreactor trials demonstrate a 20% yield increase for the cyclocondensation step at 100°C residence time (2 min), suggesting scalability potential .

Q & A

Q. How can the synthesis of this compound be optimized for higher yield and purity?

Methodological Answer: Optimization requires systematic experimental design (DoE) to identify critical parameters. For example:

  • Key variables : Reaction temperature, solvent polarity, catalyst concentration, and reaction time.
  • Statistical approaches : Use fractional factorial designs to reduce experiments while capturing interactions between variables .
  • Validation : Monitor purity via HPLC (as per pharmacopeial methods, e.g., mobile phase: methanol-buffer pH 4.6) and compare yields across trials .
  • Case study : Adjusting sodium acetate buffer pH improved resolution in similar ester syntheses, suggesting pH control is critical .

Q. What analytical methods confirm the structural integrity of this compound?

Methodological Answer:

  • X-ray crystallography : Resolve stereochemistry and confirm the (3E)-ethylidene configuration, as demonstrated for analogous piperidine derivatives .
  • NMR spectroscopy : Analyze coupling constants (e.g., 3JHH^3J_{HH}) to verify the double bond geometry and piperidinyl ring conformation .
  • HPLC-MS : Use gradient elution with UV detection (e.g., 254 nm) to assess purity and detect byproducts, referencing pharmacopeial protocols .

Q. What safety protocols are essential during handling?

Methodological Answer:

  • Preventive measures : Use fume hoods (P285) and avoid ignition sources (H200-H290 codes for flammability/explosivity) .
  • Emergency response : For skin contact, rinse immediately (P302+P352) and consult safety data sheets for specific antidotes (e.g., sodium 1-octanesulfonate buffer neutralization) .
  • Storage : Store in airtight containers at 2–8°C (P410) to prevent hydrolysis of the ester moiety .

Advanced Research Questions

Q. How can computational methods predict reaction pathways for derivatives?

Methodological Answer:

  • Quantum chemical calculations : Use density functional theory (DFT) to model transition states and intermediate stability, as applied by ICReDD for reaction path searches .
  • Machine learning : Train models on existing reaction datasets to predict optimal conditions (e.g., solvent, catalyst) for synthesizing analogs .
  • Case study : ICReDD’s feedback loop integrates experimental data into computational models to refine predictions for piperidine-based systems .

Q. How to resolve contradictions in spectral data (e.g., NMR vs. XRD results)?

Methodological Answer:

  • Cross-validation : Compare experimental NMR shifts with DFT-calculated chemical shifts for the proposed structure .
  • Crystallographic refinement : Re-analyze XRD data (e.g., using Olex2 or SHELXL) to detect disorder or twinning artifacts, as seen in thiazolidinone analogs .
  • Statistical analysis : Apply multivariate regression to identify outliers in spectral datasets, referencing DoE principles .

Q. What reactor design considerations apply to scaling up synthesis?

Methodological Answer:

  • Continuous flow reactors : Minimize exothermic risks for the ethylidene moiety by controlling residence time and temperature gradients .
  • Membrane separation : Integrate in-line purification (e.g., nanofiltration) to remove unreacted chlorophenyl intermediates, aligning with CRDC subclass RDF2050104 .
  • Case study : Pilot-scale synthesis of similar esters used jacketed reactors with automated pH control to maintain reaction efficiency .

Q. How to investigate degradation pathways under varying conditions?

Methodological Answer:

  • Forced degradation studies : Expose the compound to heat (40–80°C), UV light, and hydrolytic conditions (acid/base), then analyze degradation products via LC-MS .
  • Kinetic modeling : Use Arrhenius plots to predict shelf-life, incorporating rate constants for ester hydrolysis and piperidinyl oxidation .
  • Stabilizers : Test antioxidants (e.g., BHT) or chelating agents to inhibit metal-catalyzed degradation, as suggested for labile acetates .

Q. What strategies validate bioactivity in pharmacological studies?

Methodological Answer:

  • Dose-response assays : Use IC50_{50} determination via cell viability assays (e.g., MTT) for cytotoxicity screening, referencing protocols for piperidinyl analogs .
  • ADME profiling : Employ Caco-2 cell models to assess intestinal absorption and PAMPA for blood-brain barrier permeability .
  • Target validation : Apply molecular docking (e.g., AutoDock Vina) to predict binding affinity for receptors like GABAA_A, given structural similarities to neuroactive esters .

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